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Compound of Interest

Compound Name:
3-Chloro-4-

Fluorophenylacetonitrile

CAS No.: 658-98-0

Cat. No.: B1586980

Get Quote

Executive Summary
3-Chloro-4-fluorophenylacetonitrile (CAS: 658-98-0) represents a critical "privileged

scaffold" intermediate in modern medicinal chemistry. Its significance lies not merely in its

identity as a nitrile derivative, but in the specific orthogonal substitution pattern of the phenyl

ring. The 3-chloro, 4-fluoro motif is strategically employed to modulate metabolic stability

(blocking CYP450 oxidation), enhance lipophilicity (

), and optimize ligand-binding affinity in kinase inhibitors and CNS-active agents.

This guide provides a rigorous technical analysis of its molecular weight implications, validated

synthetic protocols, and analytical characterization, designed for researchers requiring high-

fidelity data for stoichiometric and pharmacokinetic modeling.

Physicochemical Profile & Molecular Weight
Analysis[1][2][3][4]
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The Molecular Weight Definition
While standard databases list the molecular weight (MW) as 169.58 g/mol , a senior scientist

must treat this value dynamically based on the application (e.g., Mass Spectrometry vs. Bulk

Stoichiometry).

Parameter Value Technical Context

Average Molecular Weight 169.58 g/mol
Used for molarity calculations

and bulk reagent weighing.

Monoisotopic Mass 169.0067 u

Critical for High-Resolution

Mass Spectrometry (HRMS).

Based on

,

,

,

,

.

Molecular Formula
Degree of Unsaturation = 5

(Benzene ring + Nitrile).

Physical State Solid (Crystalline)

Melting Point: 67–69 °C.

Handling requires powder

containment.

Isotopic Signature (Mass Spec Diagnostic)
The presence of Chlorine introduces a distinct isotopic signature essential for structural

validation. Unlike Fluorine (monoisotopic

), Chlorine exists as

(75.78%) and

(24.22%).
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M Peak (169.0): Contains

.

M+2 Peak (171.0): Contains

.

Diagnostic Ratio: The Mass Spectrum will exhibit a characteristic 3:1 intensity ratio between

the M and M+2 peaks. This serves as an internal "checksum" for confirming the presence of

the halogenated moiety during synthesis.

Mass Spectrum Output
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Figure 1: Isotopic distribution logic for Mass Spectrometry validation. The 3:1 ratio is the

primary confirmation of the chlorine atom's integration.

Synthetic Pathways & Protocol
The synthesis of 3-Chloro-4-fluorophenylacetonitrile typically proceeds via nucleophilic

substitution (

) of the corresponding benzyl halide. The choice of conditions is critical to suppress hydrolysis
of the nitrile to the carboxylic acid.

The Phase Transfer Catalysis (PTC) Approach
Traditional reflux methods often suffer from poor kinetics due to the immiscibility of inorganic

cyanide salts in organic solvents. A self-validating protocol utilizes Phase Transfer Catalysis,

ensuring high yields and operational safety.
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Reaction Scheme:

Step-by-Step Protocol
Note: This procedure involves Cyanide. All work must be performed in a functioning fume hood

with HCN detectors active.

Reagent Prep: Dissolve 3-Chloro-4-fluorobenzyl chloride (1.0 eq) in Toluene (3 volumes).

Aqueous Phase: Prepare a saturated solution of Sodium Cyanide (1.2 eq) in water.

Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 eq) to the biphasic

mixture. The TBAB shuttles the

ion into the organic phase.

Reaction: Heat to 60°C with vigorous stirring (mechanical stirring preferred to maximize

interfacial area). Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1]

Quench & Workup:

Cool to room temperature.

CRITICAL STEP: Add dilute NaOH/Bleach to the aqueous waste stream immediately to

oxidize residual cyanide before disposal.

Separate organic layer.[2] Wash with water (2x) and brine (1x).

Isolation: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Heptane if necessary to achieve
the white crystalline solid (MP 67-69°C).
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Figure 2: Phase Transfer Catalysis workflow. The catalyst loop enables the reaction between

immiscible phases, a key efficiency driver.

Analytical Characterization
To validate the molecular weight and identity, the following spectral features must be confirmed.

Nuclear Magnetic Resonance ( -NMR)
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The fluorine atom at the 4-position couples with adjacent protons, creating distinct splitting

patterns (coupling constants,

).

Solvent:

[3][4]

3.70 ppm (s, 2H): The methylene protons (

). This singlet confirms the nitrile insertion.

7.0–7.5 ppm (m, 3H): Aromatic protons.

Look for

coupling: The protons ortho to the fluorine will appear as complex multiplets rather than
simple doublets due to

coupling (typically 8–10 Hz).

Infrared Spectroscopy (FT-IR)
2250

: Sharp, medium intensity band. This is the diagnostic C≡N stretch. Absence of this peak
indicates hydrolysis to amide/acid.

1100–1200

: C-F stretch.

Pharmaceutical Utility: The "Fluorine-Chlorine"
Effect
Why is this specific molecular weight and structure chosen over a simple phenylacetonitrile?

The answer lies in Bioisosterism and Metabolic Stability.

Metabolic Blocking
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In drug design, the para-position of a phenyl ring is a "soft spot" for CYP450-mediated

oxidation (hydroxylation).

Fluorine (4-position): The C-F bond is one of the strongest in organic chemistry (~116

kcal/mol). It effectively blocks metabolic attack at the para-position, extending the drug's half-

life (

).

Chlorine (3-position): Adds lipophilicity and steric bulk, filling hydrophobic pockets in target

enzymes (e.g., Kinase ATP-binding sites) and preventing oxidation at the meta-position.

Application in Kinase Inhibitors
This scaffold is frequently employed in the synthesis of Quinazoline-based tyrosine kinase

inhibitors [1]. The nitrile group serves as a versatile handle, easily converted into:

Ethylamines (via reduction) for solubility.

Acetic acids (via hydrolysis) for hydrogen bonding.

Amidines (via Pinner reaction) for heterocyclic ring formation.

Safety & Handling (HSE)
Hazard Class: Acute Toxin (Oral/Dermal/Inhalation).

Cyanide Precursors: While the nitrile itself is covalently bonded, metabolic breakdown can

theoretically release cyanide ions.

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

Spill Protocol: Do not use acidic cleaning agents. Use alkaline bleach solution to neutralize.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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